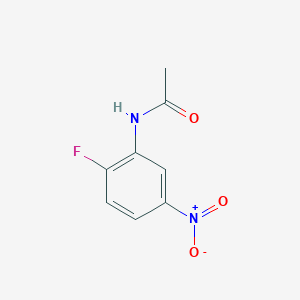

N-(2-Aminoethyl)maleimide

Vue d'ensemble

Description

“N-(2-Aminoethyl)maleimide” is a thiol-reactive cross-linking agent . It has been used in the synthesis of maleimide-functionalized heparin hydrogels in the development of growth factor delivery systems and radiotracers for thiol-mediated protein labelling .

Molecular Structure Analysis

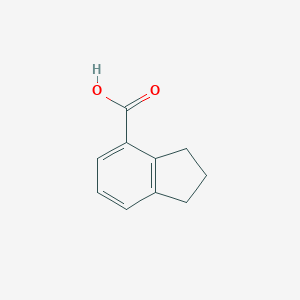

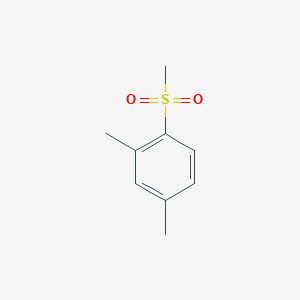

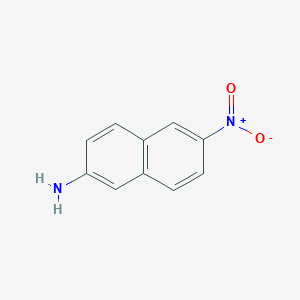

The molecular formula of “N-(2-Aminoethyl)maleimide” is C6H8N2O2 . It has a molecular weight of 140.14 g/mol . The InChIKey of the compound is ODVRLSOMTXGTMX-UHFFFAOYSA-N .Chemical Reactions Analysis

“N-(2-Aminoethyl)maleimide” is commonly used as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in bioconjugation strategies, allowing for the formation of robust bioconjugate linkages .Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)maleimide” has a molecular weight of 140.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique

Maleimido Acids and Maleoyl Derivatives in Bioconjugation

N-(2-Aminoethyl)maleimide and its derivatives have significant applications in bioconjugation. Maleimido acids and maleoyl derivatives of peptides have been prepared, offering potential in the synthesis of a wide range of biochemical conjugates. Their reactivity towards thiol groups makes them suitable for this purpose (Keller & Rudinger, 1975).

Analysis of Cysteine-Containing Proteins

The compound has been used in the analysis of cysteine-containing proteins, utilizing derivatization techniques for thiol functionalities. This approach is valuable for determining the number of free thiol groups in proteins (Seiwert & Karst, 2007).

Covalent Modification and Stability in Antibody-Drug Conjugates (ADCs)

N-(2-Aminoethyl)maleimide-based compounds contribute to the stability of antibody-drug conjugates (ADCs). N-aryl maleimides, in particular, have shown improved stability in the bloodstream, maintaining high conjugation efficiency and reducing deconjugation rates in serum (Christie et al., 2015).

Protein Modification and Disulfide Bridging

In protein modification, maleimide motifs are employed for selective chemical modification of cysteine residues. They offer opportunities for reversible cysteine modification and disulfide bridging, expanding the scope of protein bioconjugation (Smith et al., 2010).

Electrochemical Properties in Peptide and Protein Labeling

N-(2-Aminoethyl)maleimide derivatives have been utilized to impart new electrochemical properties to peptides and proteins. This approach is significant for studying the electrochemical behavior of these biomolecules (di Gleria et al., 1996).

Fluorescent Cross-Linking Reagent

The compound has also been used as a fluorescent cross-linking reagent, particularly for studying the spatial proximity of sulfhydryl and amino groups in proteins. This application is vital for understanding protein structure and interactions (Wu & Yarbrough, 1976).

Photophysical Features in Drug Design

The maleimide moiety is incorporated in drug design, especially in photosensitizers. Maleimide-substituted porphyrins, for example, have been studied for their properties in light absorption and generation of reactive oxygen species, useful in cancer therapies (Ol’shevskaya et al., 2019).

C-H Alkenylation in Peptide Drugs

N-(2-Aminoethyl)maleimide derivatives are used in the C-H alkenylation of tryptophan and tryptophan-containing peptides. This method enables the decoration of maleimide on peptides, which is crucial in the synthesis of peptide drugs (Peng et al., 2020).

Advanced Drug Delivery Systems

Maleimide-modified liposomes have been developed for advanced drug delivery. The modification enhances drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity. This makes maleimide-modified liposomes a promising tool in drug delivery (Li & Takeoka, 2013).

Mécanisme D'action

Target of Action

N-(2-Aminoethyl)maleimide, also known as 1-(2-aminoethyl)-1H-pyrrole-2,5-dione, is primarily a thiol-reactive cross-linking agent . It forms covalent bonds with thiol groups, which are abundant in cysteine residues of proteins . This makes proteins the primary targets of N-(2-Aminoethyl)maleimide.

Mode of Action

The compound interacts with its protein targets through a process known as maleimide-thiol coupling . This reaction involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of a cysteine residue in the target protein . This interaction can lead to changes in the protein’s structure and function, depending on the specific protein and the site of modification .

Biochemical Pathways

The exact biochemical pathways affected by N-(2-Aminoethyl)maleimide can vary depending on the specific proteins it targets. Given its role as a cross-linking agent, it is likely to affect pathways involving protein-protein interactions . By cross-linking proteins, N-(2-Aminoethyl)maleimide can potentially alter protein complexes, disrupt protein functions, or modulate signal transduction pathways .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and to be able to penetrate cells to reach intracellular protein targets . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its formulation, route of administration, and the specific biological context .

Result of Action

The molecular and cellular effects of N-(2-Aminoethyl)maleimide’s action would depend on the specific proteins it targets and modifies. For example, if it targets and cross-links proteins involved in cell signaling, it could potentially alter signal transduction and affect cellular responses . If it targets structural proteins, it could potentially affect cellular architecture and mechanics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Aminoethyl)maleimide. For instance, the pH of the environment can affect the conservation of the maleimide group, which is crucial for its reactivity towards thiols . Additionally, the presence of other reactive molecules in the environment could potentially compete with the compound for reaction with protein thiols, thereby influencing its efficacy .

Safety and Hazards

“N-(2-Aminoethyl)maleimide” is intended for R&D use only and is not intended for medicinal, household, or other uses . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRLSOMTXGTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381135 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)maleimide | |

CAS RN |

125923-10-6 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N-(2-Aminoethyl)maleimide (AEM) acts as a bifunctional crosslinking reagent. It primarily targets thiol groups (-SH), particularly those found on cysteine residues of proteins and peptides. The maleimide group undergoes a Michael addition reaction with the thiol, forming a stable thioether bond. [, , , , , ] This covalent conjugation allows for the attachment of various molecules, such as fluorescent probes, radiolabels, or other biomolecules to the target. [, , , , ]

ANone: * Molecular Formula: C6H8N2O2* Molecular Weight: 140.14 g/mol* Spectroscopic Data: While specific spectroscopic data wasn't provided in the abstracts, AEM is typically characterized using techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

A: AEM plays a crucial role in radiolabeling biomolecules, especially for Positron Emission Tomography (PET) imaging. Studies demonstrate its use in labeling peptides like RGD (for targeting αvβ3 integrin) and exendin-4 (for targeting glucagon-like peptide 1 receptors in insulinomas). [, , ] The maleimide group in AEM readily reacts with thiolated peptides, enabling the attachment of radioisotopes like Fluorine-18 (18F). [, ] This allows researchers to track the biodistribution and target engagement of these radiolabeled peptides in vivo using PET imaging.

A: Annexin V is a protein known to bind to phosphatidylserine, a marker of apoptosis (programmed cell death). By conjugating AEM to Annexin V, researchers introduced a thiol-reactive site. [] This allowed them to label the modified Annexin V with 18F using a prosthetic group, creating a potential PET imaging agent for detecting apoptosis. []

A: While the abstracts don't directly explore the SAR of AEM, they highlight the importance of the maleimide group for thiol reactivity. Modifications to the amine group of AEM, such as the introduction of a fluorobenzoic acid moiety, are demonstrated in the synthesis of prosthetic groups for radiolabeling. [, ] These modifications aim to optimize the pharmacokinetics, target affinity, and imaging properties of the final radiotracers.

A: The abstracts acknowledge the susceptibility of AEM to hydrolysis. [] To mitigate this, reactions involving AEM are often optimized for speed and efficiency. Additionally, formulations might utilize strategies to control pH and minimize the presence of water until necessary, particularly for storage.

ANone: While the provided abstracts don't delve into specific safety data, AEM is generally handled with caution as it can be a skin and eye irritant. Standard laboratory safety procedures, including the use of personal protective equipment, are crucial when working with AEM.

A: One study utilizes AEM to conjugate a cyclic arginine-glycine-aspartic acid (cRGD) peptide to drug-loaded extracellular vesicles (EVs). [] The cRGD peptide targets αvβ3 integrin receptors overexpressed in tumor cells, leading to selective uptake of the drug-loaded EVs by the tumor. [] This demonstrates AEM's utility in constructing targeted drug delivery platforms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.